Diphenhydramine-d6 N-β-D-Glucuronide
Description
Diphenhydramine-d6 N-β-D-Glucuronide is a deuterated isotopologue of the Phase II metabolite of diphenhydramine, a first-generation antihistamine. The compound is formed via the conjugation of diphenhydramine with glucuronic acid, mediated by uridine 5′-diphospho-glucuronosyltransferase (UGT) enzymes, specifically at the tertiary amine group (N-glucuronidation) . The deuterium atoms (six in total) are incorporated into the diphenhydramine moiety, rendering it isotopically distinct while retaining chemical equivalence to its non-deuterated counterpart. This property makes it invaluable as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying diphenhydramine and its metabolites in biological matrices, minimizing ion suppression/enhancement effects .
Molecular Formula: C23H23D6NO7 Molecular Weight: 437.52 g/mol Key Applications:
Properties
Molecular Formula |
C₂₃H₂₃D₆NO₇ |
|---|---|
Molecular Weight |
437.52 |
Synonyms |
2-(Diphenylmethoxy)-N-β-D-glucopyranuronosyl-N,N-(dimethyl-d6)ethanaminium Inner Salt; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Diphenhydramine-d6 N-β-D-Glucuronide is compared below with structurally analogous glucuronides:
Metabolic and Analytical Insights
- N-glucuronides vs. O-glucuronides: N-glucuronides (e.g., diphenhydramine-d6, carvedilol) are more prone to hydrolysis under acidic conditions compared to O-glucuronides (e.g., acetaminophen, diosmetin) due to the labile N-glycosidic bond . This necessitates careful pH control during sample preparation.
- Isomer Differentiation: Co-eluting N- and O-glucuronides (e.g., carvedilol isomers) can be resolved using gas-phase ion/molecule reactions with trichlorosilane (HSiCl3), which selectively modifies N-glucuronides to form diagnostic product ions .
- Deuterated Analogs : this compound and AZT-Glu-d3 (zidovudine glucuronide) are used as isotopic internal standards to enhance quantification accuracy in complex matrices .
Pharmacokinetic and Functional Roles
- Bioactivity : Unlike bioactive O-glucuronides (e.g., diosmetin-3-O-β-D-glucuronide, which exhibits anti-inflammatory effects ), N-glucuronides like diphenhydramine-d6 are typically inactive metabolites, serving primarily as excretion products.
- Enzyme Specificity : Diphenhydramine glucuronidation is likely mediated by UGT1A3 and UGT2B7 isoforms, analogous to trifluoperazine N-glucuronidation .
Key Research Findings
Stability : N-glucuronides hydrolyze faster than O-glucuronides in acidic conditions, as shown by the release of free glucuronic acid from carvedilol N-glucuronide during HPLC analysis .
Analytical Workflows : Ion/molecule reactions with HSiCl3 enable unambiguous identification of N-glucuronides by forming [M − H + HSiCl3−2HCl]− ions, a reaction absent in O-glucuronides .
Deuterated Standards : The use of deuterated glucuronides (e.g., diphenhydramine-d6) improves precision in pharmacokinetic studies by eliminating cross-talk between analyte and internal standard signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
